Mesterolone: A Technical Guide to Pharmacodynamics and Androgen Receptor Interaction
Mesterolone: A Technical Guide to Pharmacodynamics and Androgen Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesterolone (1α-methyl-dihydrotestosterone) is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3][4] This document provides a comprehensive technical overview of the pharmacodynamics of mesterolone, with a specific focus on its interaction with the androgen receptor (AR). It details the compound's mechanism of action, its binding affinity relative to other androgens, and the experimental protocols used to determine these characteristics. The information is intended for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Pharmacodynamics of Mesterolone
Mesterolone exhibits a unique pharmacodynamic profile characterized by strong androgenic effects and weak anabolic activity.[5][6] Its primary mechanism of action is as an agonist of the androgen receptor.[3][5][6] Upon binding, the mesterolone-AR complex initiates a cascade of biochemical events leading to the modulation of gene expression.[3][7]
A key feature of mesterolone is its inability to be aromatized into estrogen, meaning it does not produce estrogenic side effects.[3][4][7] Furthermore, it is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue, which is responsible for its limited anabolic effects.[4][5][6]
Mesterolone also demonstrates a very high affinity for sex hormone-binding globulin (SHBG).[6][7] This allows it to displace endogenous testosterone (B1683101) from SHBG, thereby increasing the concentration of free, biologically active testosterone.[7] The effect of mesterolone on gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) appears to be minimal, especially at therapeutic dosages.[2][4]
Androgen Receptor and SHBG Binding Affinity
The binding affinity of mesterolone to the androgen receptor and sex hormone-binding globulin has been determined through competitive binding assays. The data is often presented as a Relative Binding Affinity (RBA) compared to a reference compound.
| Compound | Androgen Receptor (Rat Prostate) RBA (%) | Androgen Receptor (Rat Skeletal Muscle) RBA (%) | Androgen Receptor (Rabbit Skeletal Muscle) RBA (%) | Sex Hormone-Binding Globulin (Human) RBA (%) |
| Methyltrienolone (B1676529) (MT) | 100 | 100 | 100 | <0.01 |
| Mesterolone | 25 | 8 | 21 | ~400 (relative to DHT) |
| Dihydrotestosterone (DHT) | 46 | 1 | 7 | 100 |
| Testosterone | 23 | 20 | 25 | 19 |
Data sourced from Saartok et al. (1984). RBA for AR is relative to methyltrienolone (100%). RBA for SHBG is relative to dihydrotestosterone (100%).[8][9]
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive radioligand binding assay.[9][10][11] The following is a representative protocol synthesized from established methodologies.
Principle
This assay measures the ability of a test compound (e.g., mesterolone) to compete with a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone or [³H]-R1881) for binding to the androgen receptor.[10][11] The source of the androgen receptor is typically cytosol prepared from the ventral prostates of castrated rats.[8] The displacement of the radioligand by the test compound is proportional to the test compound's binding affinity.[10]
Materials and Reagents
-
Androgen Receptor Source: Cytosol from ventral prostates of Sprague-Dawley rats, castrated 24 hours prior to tissue harvesting.[8]
-
Radioligand: [³H]-Methyltrienolone ([³H]-MT) or [³H]-R1881.[9]
-
Test Compound: Mesterolone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Buffers:
-
Separating Agent: Hydroxyapatite (B223615) (HAP) slurry.[9]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.[9]
-
Equipment: High-speed refrigerated centrifuge, scintillation counter, 96-well plates, homogenizer.[12]
Procedure
-
Preparation of Prostate Cytosol:
-
Excise ventral prostates from castrated rats and place them in ice-cold TEDG buffer.
-
Homogenize the tissue and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant (cytosol) containing the androgen receptors.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the prostate cytosol solution.[9]
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT or MT), and the prostate cytosol solution.[9]
-
Test Compound Wells: Add assay buffer, radioligand, the prostate cytosol solution, and serial dilutions of mesterolone.[9]
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[9]
-
Separation of Bound and Unbound Ligand:
-
Add ice-cold hydroxyapatite (HAP) slurry to each well.[9]
-
Incubate on ice with intermittent mixing.
-
Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complexes.
-
Aspirate the supernatant containing the unbound ligand.
-
Wash the HAP pellet with ice-cold wash buffer.
-
-
Detection:
-
Add scintillation cocktail to each well containing the HAP pellet.[9]
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]
-
Determine IC50: Plot the percentage of specific binding against the log concentration of mesterolone. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[9]
-
Calculate Ki (Inhibition Constant): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the androgen receptor.[5][13][14][15]
Visualizations
Mesterolone Signaling Pathway
Caption: Mesterolone's intracellular signaling pathway.
Mesterolone's Effect on Free Testosterone
Caption: Mechanism of Mesterolone increasing free testosterone.
Experimental Workflow for AR Binding Assay
Caption: Workflow of a competitive androgen receptor binding assay.
References
- 1. What is Mesterolone used for? [synapse.patsnap.com]
- 2. What is mesterolone used for_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Mesterolone? [synapse.patsnap.com]
- 4. Mesterolone | C20H32O2 | CID 15020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. Mesterolone - Wikipedia [en.wikipedia.org]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. punnettsquare.org [punnettsquare.org]
